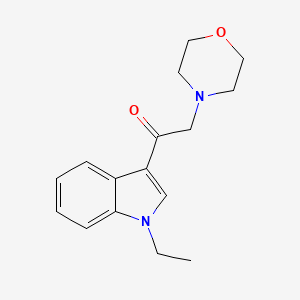
N-(2-tert-butylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Übersicht
Beschreibung
N-(2-tert-butylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and pharmacology. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and receptors in the body. In
Wirkmechanismus
The mechanism of action of N-(2-tert-butylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its ability to inhibit certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, N-(2-tert-butylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
Studies have shown that N-(2-tert-butylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can have various biochemical and physiological effects in the body. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the progression of various diseases. Additionally, N-(2-tert-butylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to reduce oxidative stress in the body, which is a major contributor to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-tert-butylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for specific enzymes and receptors, making it an ideal candidate for studying their functions and interactions in the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of N-(2-tert-butylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can be toxic to cells and tissues, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-tert-butylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One potential direction is to further explore its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its efficacy and safety in human clinical trials. Another potential direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that N-(2-tert-butylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can reduce inflammation and oxidative stress in the brain, which may have therapeutic potential for these diseases. Finally, future research could focus on optimizing the synthesis method for N-(2-tert-butylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide to improve its yield and purity, which could make it more accessible for scientific research and potential clinical use.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that N-(2-tert-butylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can inhibit the growth of cancer cells by targeting specific enzymes and receptors involved in the progression of cancer. This compound has also shown potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)-2-(4-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-15(2,3)12-6-4-5-7-13(12)17-14(20)10-18-9-11(8-16-18)19(21)22/h4-9H,10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOICBYVJJBWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4665635.png)
![2-[1-(2-ethoxybenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4665653.png)


![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4665677.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4665688.png)
![ethyl N-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4665695.png)
![5-(2-biphenylylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4665702.png)

![N-(4-fluorobenzyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B4665724.png)
